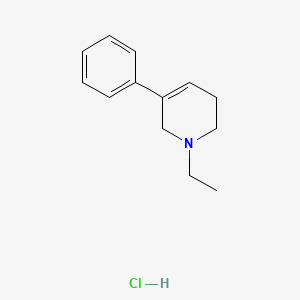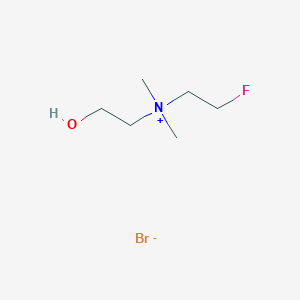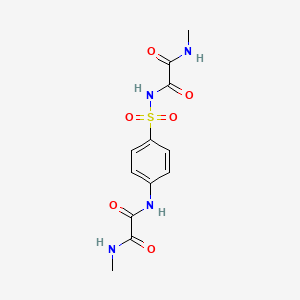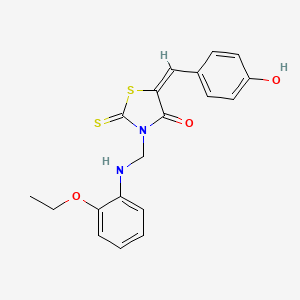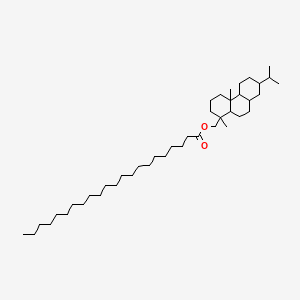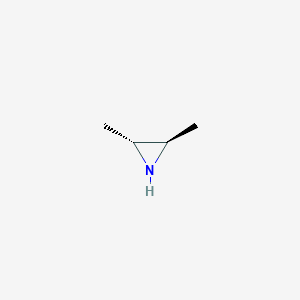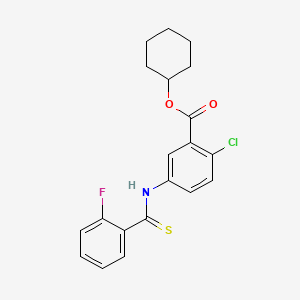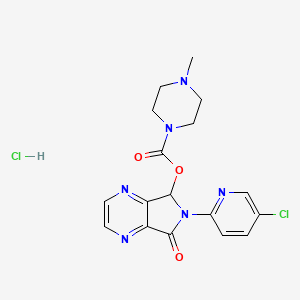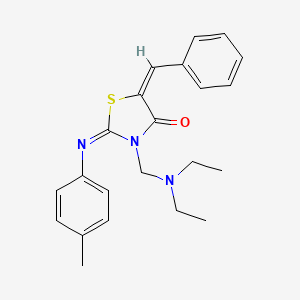
2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-3-(3-(1-piperidinyl)propyl)-, (4R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MLV 3076D: is a chemical compound known for its unique structure and properties. It is scientifically named 2-Oxazolidinone, 4-(2-methylpropyl)-5-phenyl-3-[3-(1-piperidinyl)propyl]-, (4R-cis)-
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MLV 3076D involves several steps, starting with the preparation of the oxazolidinone ring. The reaction typically involves the condensation of an amino alcohol with a carbonyl compound under acidic or basic conditions. The introduction of the 2-methylpropyl and phenyl groups is achieved through alkylation and arylation reactions, respectively. The final step involves the addition of the piperidinyl propyl group, which is typically done through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of MLV 3076D follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: MLV 3076D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: The piperidinyl propyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxazolidinone derivatives, oxazolidine compounds, and substituted piperidinyl propyl derivatives.
Scientific Research Applications
MLV 3076D has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: MLV 3076D is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of MLV 3076D involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth. The piperidinyl propyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone compound with similar antibacterial properties.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Radezolid: An oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness: MLV 3076D is unique due to its specific structural modifications, which confer distinct biological and chemical properties. The presence of the piperidinyl propyl group enhances its membrane permeability, making it more effective in certain applications compared to other oxazolidinone compounds.
Properties
CAS No. |
104527-98-2 |
|---|---|
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4R,5S)-4-(2-methylpropyl)-5-phenyl-3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H32N2O2/c1-17(2)16-19-20(18-10-5-3-6-11-18)25-21(24)23(19)15-9-14-22-12-7-4-8-13-22/h3,5-6,10-11,17,19-20H,4,7-9,12-16H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
AXRKILQEHPABMB-UXHICEINSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1[C@@H](OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1CCCN2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


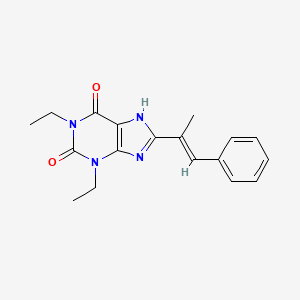
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
